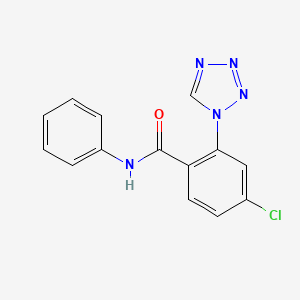

4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide

Description

4-Chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a chlorine substituent at the 4-position of the benzene ring and a 1H-tetrazole ring at the 2-position. The amide nitrogen is bonded to a phenyl group, contributing to its planar aromatic structure. This compound is of interest due to the tetrazole moiety, which is often used in medicinal chemistry as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

4-chloro-N-phenyl-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-10-6-7-12(13(8-10)20-9-16-18-19-20)14(21)17-11-4-2-1-3-5-11/h1-9H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXRVQDHNFQEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with phenylhydrazine to form 4-chloro-N-phenylbenzamide. This intermediate is then subjected to a cyclization reaction with sodium azide to introduce the tetrazole ring . The reaction conditions often include the use of solvents like acetonitrile and moderate temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 4-chloro-N-phenylbenzamide with hydrazine derivatives to form the tetrazole moiety. The general synthetic pathway can be summarized as follows:

- Starting Material : 4-chloro-N-phenylbenzamide.

- Reagents : Hydrazine hydrate and sodium azide.

- Conditions : The reaction is usually carried out under reflux conditions in an appropriate solvent (e.g., ethanol or DMF).

- Isolation : The product can be purified through recrystallization.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 8 |

| Escherichia coli | Inhibitory | 16 |

| Pseudomonas aeruginosa | Moderate | 32 |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of benzamide derivatives are well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.5 |

| HCT116 | 0.3 |

These results indicate potent anticancer activity, making it a candidate for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various benzamide derivatives, including this compound. The results demonstrated that the compound exhibited a broad spectrum of activity against resistant strains of bacteria, highlighting its potential as an effective therapeutic agent in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Activity

In another study focused on anticancer applications, the compound was tested against several cancer cell lines. The results indicated that it induced apoptosis in MCF7 cells through the activation of caspase pathways, confirming its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism : The placement of the tetrazole ring (2- vs. 4-position) significantly alters electronic properties. For example, the 2-tetrazole isomer in the target compound may exhibit steric hindrance near the amide group, affecting binding to biological targets compared to the 4-tetrazole analog .

N-Substituent Diversity: Phenyl vs. Indolylethyl Substituent: The bulky indole moiety in compound 7x likely increases binding affinity to EP2 receptors due to hydrophobic interactions.

Heterocycle Replacement : Replacing tetrazole with thiazole (as in ) modifies electronic and steric profiles, which could shift activity toward enzymes like tyrosinase.

Spectral and Physicochemical Properties

Infrared Spectroscopy (IR):

- Target Compound : Expected absence of C=O stretch (~1660–1680 cm⁻¹) if cyclized, with characteristic tetrazole C-N stretches (~1240–1255 cm⁻¹) .

- Triazole-Thiones (e.g., compounds 7–9 in ) : Show νC=S bands (~1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹), confirming thione tautomerism.

Nuclear Magnetic Resonance (NMR):

- 1H-NMR : Aromatic protons in the target compound would resonate at δ 7.5–8.5 ppm, with splitting patterns influenced by chlorine and tetrazole substituents. For example, compound 7x exhibits indole NH signals at δ 10.8 ppm in DMSO-d4.

- 13C-NMR : The tetrazole carbon in the target compound would appear at ~145–150 ppm, similar to analogs in .

Biological Activity

4-Chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tetrazole ring and a chloro-substituted phenyl moiety, exhibits various pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antifungal activities.

Molecular Characteristics:

- Molecular Formula: C14H10ClN5O

- Molecular Weight: 299.71 g/mol

- IUPAC Name: 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzamide

- Canonical SMILES: C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl

Anticancer Activity

Research indicates that compounds containing tetrazole rings often demonstrate significant anticancer properties. The mechanism of action is primarily attributed to the inhibition of specific enzymes and modulation of signaling pathways involved in cancer progression:

- Case Study: A study demonstrated that related tetrazole compounds inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells. For example, compounds structurally similar to this compound showed IC50 values less than 10 µM in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX):

- Mechanism: The tetrazole moiety may enhance binding affinity to COX enzymes, leading to reduced prostaglandin synthesis. This effect has been observed in in vitro assays where similar compounds demonstrated significant inhibition of COX activity.

Antibacterial and Antifungal Properties

Tetrazole-containing compounds are known for their antibacterial and antifungal activities:

- Antibacterial Activity: In vitro studies revealed that this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial efficacy .

- Antifungal Activity: Similar investigations showed effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with MIC values suggesting potential therapeutic applications in treating fungal infections .

Research Findings

| Activity | Cell Line/Organism | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | <10 µM |

| HT-29 (Colon Cancer) | <10 µM | |

| Anti-inflammatory | COX Inhibition | Significant |

| Antibacterial | Staphylococcus aureus | 32–64 µg/mL |

| Escherichia coli | 32–64 µg/mL | |

| Antifungal | Candida albicans | Moderate |

| Aspergillus niger | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.